1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide
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Description
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as pcsk9 . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.
Mode of Action
The compound is a prodrug, which means it is metabolically converted into its active form inside the body. Specifically, it is converted by liver carboxyesterase (CES1) into its active form . The active form of the compound selectively inhibits the synthesis of the PCSK9 protein .
Biochemical Pathways
The compound affects the PCSK9-LDLR pathwayThis leads to increased uptake and clearance of LDL cholesterol from the bloodstream .
Pharmacokinetics
The active form of the compound has been found in mice at a concentration of 33.9 μg/mL 0.5 hr after a 300 mg/kg oral dose, and in monkeys at a concentration of 9.0 μg/mL 0.5 hr after a 30 mg/kg oral dose .
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 levels decreased by 26%, 42%, and 53% 5 hours after oral doses of 100, 300, and 500 mg/kg, respectively
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-12-9-18-15-25-21-4-2-1-3-19(18)21)17-10-13-28(14-11-17)22-8-7-20(26-27-22)16-5-6-16/h1-4,7-8,15-17,25H,5-6,9-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQPJOBNLYWYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.